molecular formula C10H12BrNO3 B1282931 2-Bromo-1-isobutoxy-4-nitrobenzene CAS No. 288251-95-6

2-Bromo-1-isobutoxy-4-nitrobenzene

Cat. No.: B1282931
CAS No.: 288251-95-6
M. Wt: 274.11 g/mol
InChI Key: JMHCNCPLRUGADS-UHFFFAOYSA-N
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Description

2-Bromo-1-isobutoxy-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, featuring a bromine atom, an isobutoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isobutoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isobutoxy-4-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isobutoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: The isobutoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of 2-hydroxy-1-isobutoxy-4-nitrobenzene or 2-alkoxy-1-isobutoxy-4-nitrobenzene.

    Reduction: Formation of 2-bromo-1-isobutoxy-4-aminobenzene.

    Oxidation: Formation of 2-bromo-1-isobutoxy-4-carboxybenzene.

Scientific Research Applications

2-Bromo-1-isobutoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential medicinal properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-isobutoxy-4-nitrobenzene involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. For example, in nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the isobutoxy group.

    2-Bromo-1-methoxy-4-nitrobenzene: Similar structure but has a methoxy group instead of an isobutoxy group.

    2-Bromo-1-ethoxy-4-nitrobenzene: Similar structure but has an ethoxy group instead of an isobutoxy group.

Uniqueness

2-Bromo-1-isobutoxy-4-nitrobenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-1-(2-methylpropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCNCPLRUGADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548336
Record name 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-95-6
Record name 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Subsequently, a catalytic amount of potassium iodide was added to 4-isobutoxynitrobenzene (203 g) and the mixture was heated to 60° C. Bromine (183 g) was added dropwise over 3 h. The mixture was stirred further for 1 h. The reaction mixture was poured into water and extracted with toluene. The organic layer was washed with aqueous sodium sulfite solution and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The obtained oily substance was distilled under reduced pressure to give 2-isobutoxy-5-nitrobromobenzene (248 g), boiling point: 135–140° C./0.25 mmHg.
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